3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure and diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a precursor compound in a nonchlorinated organic solvent. The reaction is typically carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . This is followed by the addition of p-toluenesulfonic acid in a polar solvent at a reaction temperature of 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.
Scientific Research Applications
3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as an analgesic.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways and biological responses . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor used in the synthesis of the compound.
3-chloro-4-fluorophenoxy substituted zinc phthalocyanine:
Benzenamine, 4-chloro-3-(trifluoromethyl)-: A related compound with similar structural features.
Uniqueness
3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C26H18ClF4N5O4 |
---|---|
Molecular Weight |
575.9 g/mol |
IUPAC Name |
3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H18ClF4N5O4/c27-22-23(34-35-21(26(29,30)31)13-20(33-24(22)35)14-4-2-1-3-5-14)25(37)32-16-10-17(36(38)39)12-19(11-16)40-18-8-6-15(28)7-9-18/h1-12,20-21,33H,13H2,(H,32,37) |
InChI Key |
YALSAMYVVLKJRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)F)[N+](=O)[O-])Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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